Glibenclamide potassium salt
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Overview
Description
Glibenclamide potassium salt is a derivative of glibenclamide, a second-generation sulfonylurea used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound is known for its ability to promote insulin release by inhibiting ATP-sensitive potassium channels in pancreatic beta cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glibenclamide potassium salt can be synthesized through the crystallization of glibenclamide with potassium ions under controlled conditions. The process involves dissolving glibenclamide in a suitable solvent and adding a potassium salt, such as potassium chloride, to the solution. The mixture is then subjected to crystallization conditions to obtain the desired potassium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale crystallization processes. The conditions are optimized to ensure high yield and purity of the final product. The use of advanced crystallization techniques and equipment helps in achieving consistent quality and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Glibenclamide potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Glibenclamide potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying crystallization and polymorphism.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for its potential in treating conditions beyond diabetes, such as acute central nervous system injuries and inflammatory diseases.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Glibenclamide potassium salt exerts its effects by binding to and inhibiting ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to cell membrane depolarization, opening voltage-dependent calcium channels, and resulting in increased intracellular calcium levels. The elevated calcium levels trigger the release of insulin from the beta cells .
Comparison with Similar Compounds
Similar Compounds
- Glibenclamide sodium salt
- Glibenclamide ammonium salt
- Other sulfonylureas such as glipizide and gliclazide
Uniqueness
Glibenclamide potassium salt is unique due to its higher solubility compared to other salts of glibenclamide. This increased solubility enhances its bioavailability and effectiveness in clinical applications. Additionally, the potassium salt form exhibits distinct polymorphic forms, which can influence its stability and performance in pharmaceutical formulations .
Properties
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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